Methyl 2-(trifluoromethyl)nicotinate
Description
Overview of Trifluoromethylated Pyridine (B92270) Derivatives in Medicinal and Agrochemical Contexts
Trifluoromethylated pyridine derivatives are a cornerstone in the development of a wide range of biologically active molecules. The pyridine ring is a common feature in many natural products and synthetic compounds with medicinal or agricultural applications. researchgate.net The addition of a trifluoromethyl group to this heterocyclic system can significantly enhance the efficacy and stability of the resulting molecule. nih.govjst.go.jp
In the realm of medicinal chemistry, trifluoromethylpyridine moieties are found in numerous drugs and drug candidates. nih.govjst.go.jp Their presence can lead to improved therapeutic profiles, including enhanced binding to target proteins and better penetration of biological membranes. mdpi.comnih.gov The biological activities of trifluoromethylpyridine derivatives are attributed to the unique combination of the physicochemical properties of the fluorine atom and the inherent characteristics of the pyridine moiety. nih.govjst.go.jpjst.go.jpresearchgate.net
The agrochemical industry also heavily relies on trifluoromethylpyridine derivatives for the creation of potent and selective pesticides. nih.govjst.go.jpresearchgate.net Over 50% of the pesticides introduced in the last two decades contain fluorine, with a significant portion of these being trifluoromethylated compounds. jst.go.jp Fluazifop-butyl was the first such derivative to be commercialized, and since then, more than 20 trifluoromethylpyridine-containing agrochemicals have been developed. nih.govjst.go.jpresearchgate.net These compounds are primarily used to protect crops from various pests. nih.govjst.go.jpjst.go.jpresearchgate.net
| Field | Application of Trifluoromethylated Pyridine Derivatives | Examples of Commercialized Products |
|---|---|---|
| Medicinal Chemistry | Development of new drugs with enhanced therapeutic profiles. nih.govjst.go.jp | Five pharmaceutical and two veterinary products have been approved for market. nih.govjst.go.jpjst.go.jp |
| Agrochemicals | Creation of potent and selective herbicides, fungicides, and insecticides. researchgate.netacs.org | Fluazifop-butyl, Flonicamid, Pyroxsulam. jst.go.jp |
Significance of the Trifluoromethyl Group in Enhancing Biological Activity and Physicochemical Properties
The trifluoromethyl group (-CF3) is a key functional group in modern drug design due to its unique electronic and steric properties. wikipedia.orghovione.com Its introduction into a molecule can dramatically alter its physicochemical characteristics, leading to improved biological activity. mdpi.comwechemglobal.com
One of the most significant effects of the trifluoromethyl group is the enhancement of lipophilicity. mdpi.comfiveable.me This property, which describes a compound's ability to dissolve in fats and lipids, is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can improve a drug's ability to cross cell membranes and reach its target site. mdpi.com The trifluoromethyl group is more lipophilic than a methyl group, which it often replaces as a bioisostere. wikipedia.org
The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high metabolic stability to trifluoromethylated compounds. mdpi.com This resistance to metabolic breakdown can increase the half-life of a drug in the body, allowing for less frequent dosing. fiveable.me
| Property | Effect of the Trifluoromethyl Group | Impact on Biological Activity |
|---|---|---|
| Lipophilicity | Increases the compound's affinity for lipids. mdpi.comfiveable.me | Enhances membrane permeability and bioavailability. mdpi.com |
| Electronegativity | Acts as a strong electron-withdrawing group. mdpi.comwikipedia.org | Modifies electronic interactions with biological targets, potentially increasing binding affinity. mdpi.comwechemglobal.com |
| Metabolic Stability | The strong C-F bond resists metabolic cleavage. mdpi.com | Increases the in vivo half-life of the compound. fiveable.me |
Research Landscape of Nicotinic Acid Derivatives as Bioactive Compounds
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been a subject of intense research due to their diverse biological activities. researchgate.netchemistryjournal.net While nicotinic acid itself is known for its lipid-lowering effects, its derivatives have shown promise in a wide array of therapeutic areas. nih.govwikipedia.org
Researchers have synthesized and evaluated numerous nicotinic acid derivatives for their potential as anti-inflammatory, analgesic, antioxidant, and anticancer agents. researchgate.netchemistryjournal.netnih.govnih.gov For instance, certain derivatives have demonstrated significant anti-inflammatory activity, comparable to that of established drugs. nih.gov Others have shown potent antioxidant and cytotoxic effects against various cancer cell lines. nih.gov
The versatility of the nicotinic acid scaffold allows for a wide range of chemical modifications, leading to the development of compounds with tailored biological activities. mdpi.comacs.org The synthesis of novel derivatives continues to be an active area of research, with studies focusing on creating compounds with improved efficacy and selectivity. nih.govmdpi.com The exploration of nicotinic acid derivatives as potential treatments for diseases such as tuberculosis, Alzheimer's disease, and cardiovascular conditions highlights the broad therapeutic potential of this class of compounds. researchgate.netdrugs.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUJMULWAYDZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593229 | |
| Record name | Methyl 2-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136483-17-5 | |
| Record name | Methyl 2-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of Methyl 2 Trifluoromethyl Nicotinate
Nucleophilic Aromatic Substitution on the Pyyridine Ring
The electron-deficient nature of the pyridine (B92270) ring in methyl 2-(trifluoromethyl)nicotinate, and particularly its halogenated precursors, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate formed during the reaction sequence. The reaction proceeds via an addition-elimination mechanism, where a nucleophile first attacks the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.com In a subsequent step, the leaving group, typically a halide, is eliminated, restoring the aromaticity of the ring. youtube.com
While this compound itself does not have a leaving group on the ring, its halo-substituted analogs are reactive substrates. For instance, the synthesis of various biologically active compounds relies on the displacement of a halide from a related pyridine core. Research into the synthesis of HIV-1 reverse transcriptase dual inhibitors has demonstrated the reactivity of 2-amino-6-(trifluoromethyl)nicotinate derivatives. mdpi.com In these syntheses, various amines and phenols are used as nucleophiles to form amide and ester derivatives, respectively, from the corresponding carboxylic acid, which is itself derived from a trifluoromethylnicotinate precursor. mdpi.com The high yields obtained in these reactions underscore the efficiency of nucleophilic attack on this activated ring system.
The table below summarizes the synthesis of various amide and ester derivatives from 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid, illustrating the scope of nucleophiles that can react with this scaffold.
Table 1: Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Amide and Ester Derivatives Data sourced from a study on HIV-1 RT dual inhibitors. mdpi.com
| Compound No. | Nucleophile (RNH₂ or ArOH) | Product Type | Yield (%) |
|---|---|---|---|
| 16 | 2-Hydroxyphenol | Ester | 86 |
| 17 | 3-Hydroxyphenol | Ester | 87 |
| 25 | Hydroxylamine | Amide | 61 |
| 26 | Glycine ethyl ester | Amide | 96 |
| 38 | 2-Chlorobenzylamine | Amide | 93 |
Influence of the Trifluoromethyl Group on Aromatic Reactivity
The trifluoromethyl (-CF3) group is the primary driver of the reactivity observed in nucleophilic aromatic substitution reactions involving this compound derivatives. The -CF3 group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly reduces the electron density of the pyridine ring, making it highly electrophilic and thus susceptible to attack by nucleophiles. youtube.com
The activation of the ring is most pronounced at the positions ortho and para to the electron-withdrawing substituent, as this allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. youtube.com In the case of a halo-substituted 2-(trifluoromethyl)nicotinate, the -CF3 group at the C2 position strongly activates the C4 and C6 positions towards nucleophilic attack. The stabilization of the intermediate occurs through resonance, where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the adjacent inductive effect of the -CF3 group. This stabilization lowers the activation energy of the initial nucleophilic addition, which is typically the rate-determining step of the SNAr mechanism. youtube.com
Conversely, this strong deactivation of the ring system makes it resistant to electrophilic aromatic substitution, which requires an electron-rich aromatic ring to proceed.
Mechanistic Investigations of Coupling and Derivatization Reactions
The functionalization of this compound and its derivatives often involves transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds, for example, by coupling a halo-derivative of the nicotinate (B505614) with an organoboron compound.
The catalytic cycle of the Suzuki reaction is well-established and involves three key mechanistic steps: libretexts.orgyoutube.comharvard.edu
Oxidative Addition: The cycle begins with the oxidative addition of a low-valent palladium(0) complex to the aryl halide (e.g., methyl 2-chloro-6-(trifluoromethyl)nicotinate). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. libretexts.orgyoutube.com The oxidation state of palladium changes from 0 to +2 in this process. youtube.com
Transmetalation: The next step is transmetalation, where a ligand from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base, which activates the organoboron compound to form a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center. harvard.edu
Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the palladium(II) complex couple to form a new carbon-carbon bond, yielding the final product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgharvard.edu The palladium center is reduced from +2 back to 0.
Mechanistic investigations in the broader field of fluorinated aromatics also explore other reaction pathways. For example, studies on copper-mediated trifluoromethylation reactions have focused on identifying the key reactive intermediates, such as ligandless [CuCF3] species, which are proposed to be highly reactive. acs.org Other research into intramolecular C-H functionalization has provided evidence for radical processes and the heterolytic cleavage of N-O bonds to form short-lived ion pairs, highlighting the diverse and complex mechanisms that can operate in the chemistry of these compounds. nih.gov
Computational and Spectroscopic Analysis of Methyl 2 Trifluoromethyl Nicotinate and Its Derivatives
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are powerful tools for predicting the geometric, electronic, and energetic properties of molecules. scielo.org.mx These computational methods allow for the investigation of molecular characteristics that may be difficult to measure experimentally.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scielo.org.mx A DFT analysis of Methyl 2-(trifluoromethyl)nicotinate would provide valuable insights into its three-dimensional geometry and electron distribution. The calculations, typically performed using basis sets like B3LYP/6-311++G(d,p), can determine the optimized molecular structure, bond lengths, and bond angles at the lowest energy state. researchgate.netresearchgate.net
Furthermore, DFT is used to calculate key electronic properties. The molecular electrostatic potential (MEP) map, for instance, illustrates the charge distribution on the molecule's surface. researchgate.net The red, blue, and green regions on an MEP map correspond to electron-rich (electronegative), electron-poor (electrophilic), and neutral potentials, respectively, which helps in predicting sites for intermolecular interactions. researchgate.net For this compound, the electron-rich regions would likely be concentrated around the nitrogen and oxygen atoms, while the electron-poor regions would be near the hydrogen atoms.
Table 1: Parameters Typically Determined by DFT Calculations for this compound
| Parameter | Description |
|---|---|
| Optimized Molecular Geometry | The lowest-energy 3D arrangement of atoms, including bond lengths and angles. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Thermodynamic Properties | Includes standard heat capacities, entropy, and enthalpy at various temperatures. researchgate.net |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net
A computational analysis of this compound would likely show the HOMO density distributed over the electron-rich pyridine (B92270) ring, while the LUMO density would be influenced by the electron-withdrawing trifluoromethyl and methyl ester groups. Time-Dependent DFT (TD-DFT) calculations can further be used to predict the electronic absorption spectra (UV-Vis), providing information on the wavelengths of maximum absorption and the nature of the electronic transitions between molecular orbitals.
Spectroscopic Characterization Techniques in Structural Elucidation
Spectroscopic techniques provide experimental data that is essential for confirming the structure and purity of a synthesized compound. The data obtained from these methods serve as a benchmark for validating the results of computational calculations. nih.gov
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl ester group. The three aromatic protons would appear as multiplets in the downfield region (typically 7.5-9.0 ppm), with their chemical shifts influenced by the strongly electron-withdrawing CF₃ group. The methyl group protons (-OCH₃) would likely appear as a singlet in the range of 3.9-4.0 ppm. This prediction is based on data for the parent compound, methyl nicotinate (B505614), which shows a methyl signal at 3.959 ppm in CDCl₃. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom. Expected resonances include those for the methyl carbon, the ester carbonyl carbon (typically ~165 ppm), the carbons of the pyridine ring (120-150 ppm), and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the fluorine atoms. nih.gov
¹⁹F NMR: Due to the presence of the trifluoromethyl group, ¹⁹F NMR would be a highly informative technique. The three equivalent fluorine atoms of the CF₃ group are expected to produce a single, sharp signal in the spectrum, confirming the presence of this functional group. researchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H (on pyridine ring) | 7.5 - 9.0 | Multiplets (dd, t, etc.) |
| Methyl-H (-OCH₃) | 3.9 - 4.0 | Singlet |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The molecular formula for this compound is C₈H₆F₃NO₂, corresponding to a molecular weight of approximately 205.13 g/mol . cymitquimica.comchemwhat.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 205. The fragmentation pattern is expected to be characteristic of its structure. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. libretexts.org The presence of the trifluoromethyl group introduces other likely fragmentation patterns.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion (m/z) | Corresponding Neutral Loss |
|---|---|
| 205 | Molecular Ion [M]⁺˙ |
| 174 | Loss of methoxy (B1213986) radical [M - ·OCH₃]⁺ |
| 146 | Loss of ester group [M - ·COOCH₃]⁺ |
| 136 | Loss of trifluoromethyl radical [M - ·CF₃]⁺ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.
The most prominent peak would be the C=O stretching vibration of the ester group, expected in the region of 1720-1740 cm⁻¹. Strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group would be visible in the 1100-1300 cm⁻¹ range. Other characteristic peaks would include C-O stretching for the ester, and C=C and C=N stretching vibrations from the aromatic pyridine ring. A detailed DFT analysis on a similar molecule, 2-chloro-4-(trifluoromethyl) pyridine, has shown that calculated vibrational frequencies correlate well with experimental FT-IR and FT-Raman data. researchgate.net
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C=O Stretch | 1720 - 1740 | Ester |
| C=C / C=N Stretch | 1550 - 1620 | Aromatic Ring |
| C-F Stretch | 1100 - 1300 | Trifluoromethyl |
| C-O Stretch | 1000 - 1250 | Ester |
UV-Visible Spectroscopy
The electronic absorption characteristics of this compound and its derivatives are primarily investigated using UV-Visible spectroscopy. This technique provides insights into the electronic transitions within the molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of energy promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heteroaromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions.
The pyridine ring, being an aromatic system, possesses π electrons that can be excited to higher energy π* orbitals. The carboxylate group also contains π electrons and non-bonding (n) electrons on the oxygen atoms, which can participate in electronic transitions. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group is expected to influence the energy of these transitions and, consequently, the absorption maxima (λ_max).
Detailed Research Findings
While specific experimental UV-Visible spectra for this compound are not extensively documented in publicly available literature, the spectroscopic properties can be inferred from studies on closely related compounds and through computational analysis. Research on various nicotinic acid esters and trifluoromethyl-substituted pyridine derivatives indicates that these molecules typically exhibit absorption bands in the UV region.
For instance, studies on substituted pyridines show characteristic absorption bands corresponding to π → π* and n → π* transitions. The exact position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring, as well as the solvent used for the analysis.
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has emerged as a powerful tool for predicting and interpreting the electronic absorption spectra of molecules where experimental data is scarce. nih.govmdpi.comresearchgate.net This method allows for the calculation of excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the specific molecular orbitals involved in each electronic transition.
A computational study on the related compound, methyl nicotinate, utilized the TD-DFT method to elucidate its electronic transitions. nih.gov Such studies typically involve optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies to various excited states. The results provide a theoretical UV-Vis spectrum that can be compared with experimental data if available, or used predictively.
The predicted electronic transitions for a molecule like this compound would primarily involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these orbitals (e.g., π, π*, or n) determines the type of electronic transition.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a TD-DFT calculation for this compound, based on typical findings for similar molecules.
| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 215 | 0.45 | HOMO → LUMO+1 | π → π |
| 260 | 0.08 | HOMO → LUMO | π → π |
| 295 | 0.01 | n → π | n → π |
This table is illustrative and represents typical theoretical data for a molecule of this class. The values are not from direct experimental measurement or a published computational study on this compound.
The influence of the trifluoromethyl group on the electronic spectrum is of particular interest. As a strong electron-withdrawing group, it can lower the energy of both the π and π* orbitals, potentially leading to a shift in the absorption maxima compared to unsubstituted methyl nicotinate. The specific effect, whether it is a bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength) shift, would depend on the relative stabilization of the ground and excited states.
Biological Activity and Pharmacological Potential of Methyl 2 Trifluoromethyl Nicotinate Analogues
Investigation of Interactions with Biological Targets
The biological effects of any compound are predicated on its interactions with specific molecular targets within a biological system. For analogues of Methyl 2-(trifluoromethyl)nicotinate, research has begun to elucidate these interactions, focusing on enzyme inhibition, receptor modulation, and engagement with metabolic pathways.
Enzyme Inhibition Studies
Analogues of this compound have been identified as inhibitors of several key enzymes. A notable area of research has been their activity against viral enzymes, as will be detailed in the antiviral section. Beyond this, derivatives of 2-(trifluoromethyl)nicotinic acid have been explored for their inhibitory effects on other enzyme classes.
For instance, certain oxadiazoles (B1248032) substituted with a (trifluoromethyl)pyridine residue have been found to exhibit potent and selective inhibitory activity against catechol-O-methyltransferase (COMT). acs.org COMT is a crucial enzyme in the metabolic pathway of catecholamine neurotransmitters. acs.org One such derivative, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide, was identified as a particularly potent and peripherally selective COMT inhibitor, suggesting its potential therapeutic application in conditions like Parkinson's disease. acs.org
Furthermore, a series of trifluoromethyl-containing analogues of captopril (B1668294) and enalaprilat, which are known inhibitors of angiotensin-converting enzyme (ACE), have been synthesized and evaluated. Direct substitution of a methyl group with a trifluoromethyl group in captopril resulted in a highly potent analogue with an IC50 of 3 x 10-10 M. mdpi.com This enhanced activity is attributed to the hydrophobicity and conformational effects of the trifluoromethyl group. mdpi.com
A library of novel nicotinic acid derivatives with modifications at the 6-position of the pyridine (B92270) ring demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov Specifically, compounds 8 and 44 showed micromolar inhibition against α-amylase, with compound 44 surpassing the efficacy of the control, acarbose. nih.gov Compounds 35 and 39 exhibited significant inhibition of α-glucosidase, comparable to acarbose. nih.gov Mechanistic studies indicated a noncompetitive inhibition model for both enzymes. nih.gov
Receptor Modulation and Binding Assays
The nicotinic acid scaffold is known to interact with specific receptors, most notably the nicotinic acid receptor (GPR109A). nih.gov This G protein-coupled receptor is responsible for the lipid-lowering effects of nicotinic acid. nih.gov While direct receptor binding studies on this compound itself are not extensively reported in the reviewed literature, the potential for its analogues to interact with nicotinic acid receptors and other receptor families is an active area of interest.
A patent for novel nicotinic acid esters, which includes structures with trifluoroalkyl groups, indicates their affinity for 5-HT receptors and their potential use in treating central nervous system disorders. google.com This suggests that the introduction of a trifluoromethyl group on the nicotinic acid core can modulate its receptor binding profile, extending its activity beyond the classical nicotinic acid receptors.
Research on nicotine (B1678760) analogues has provided insights into how substitutions on the pyridine ring can influence binding to nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine revealed that methylation at different positions significantly alters the interaction with α7 and α4β2 nAChR subtypes. nih.gov Although this study did not involve a trifluoromethyl group, it highlights the sensitivity of nAChR binding to substitutions on the core structure, suggesting that a trifluoromethyl group would likely have a profound impact on receptor affinity and selectivity.
Interactions with Biomolecules and Metabolic Pathways
The interaction of trifluoromethylnicotinate analogues extends to various biomolecules and metabolic pathways, influencing cellular processes. The inhibition of enzymes like COMT, ACE, α-amylase, and α-glucosidase, as discussed earlier, directly implicates these compounds in the modulation of neurotransmitter metabolism, blood pressure regulation, and carbohydrate metabolism, respectively. acs.orgmdpi.comnih.gov
The metabolism of nicotinic acid itself is well-characterized, involving pathways like the Preiss-Handler pathway that converts it to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). reactome.org The introduction of a trifluoromethyl group could potentially alter the metabolic fate of the nicotinic acid scaffold, influencing its bioavailability and downstream effects.
Furthermore, studies on the xenobiotic-metabolizing enzyme flavin-containing monooxygenase 3 (FMO3) have revealed a protein-protein interaction network that includes components of the urea (B33335) cycle. capes.gov.br While not directly studying trifluoromethylnicotinate analogues, this research highlights the complex interplay between xenobiotic metabolism and fundamental metabolic pathways. Given that analogues of this compound would be subject to xenobiotic metabolism, their potential to interact with enzymes like FMOs and consequently influence pathways such as the urea cycle warrants further investigation.
Antiviral and Antimicrobial Research
A significant focus of the research into this compound analogues has been in the domain of infectious diseases. The trifluoromethyl-nicotinic acid scaffold has been shown to be a promising starting point for the development of both antiviral and antifungal agents.
HIV-1 Reverse Transcriptase (RT) Inhibition
A series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives has been extensively studied as inhibitors of HIV-1 Reverse Transcriptase (RT), a crucial enzyme for viral replication. mdpi.com These compounds have been shown to act as dual inhibitors, targeting both the RNA-dependent DNA polymerase (RDDP) and the ribonuclease H (RNase H) functions of RT. mdpi.com
The study evaluated a range of ester and amide derivatives, with many exhibiting inhibitory activity in the low micromolar range against the RNase H function. nih.gov Notably, the amide derivatives were generally found to be slightly more potent than their ester counterparts. mdpi.com Several of these compounds also demonstrated the ability to inhibit viral replication in cell-based assays. nih.gov
Mode of action studies revealed that these compounds are allosteric inhibitors, binding to a site distinct from the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. nih.gov One of the most promising compounds, an amide derivative, was shown to be a dual-site inhibitor, blocking the polymerase function even in the presence of mutations that confer resistance to common NNRTIs, and also inhibiting the RNase H function by interacting with conserved regions of the RNase H domain. nih.gov
| Compound | Modification | RNase H IC50 (µM) nih.gov | HIV-1 Replication EC50 (µM) nih.gov | Selectivity Index (SI) nih.gov |
|---|---|---|---|---|
| 9 | Ethyl nicotinate (B505614) | 24 | > 50 | - |
| 13 | 4-chlorophenyl ester | 14 | > 50 | - |
| 21 | 3,5-dimethoxyphenyl ester | 14 | 5 | > 10 |
| 25 | Oxime | 0.7 | > 50 | - |
| 34 | 3,4,5-trimethoxyphenyl amide | 5.6 | 2 | 2.6 |
| 36 | 3,5-dimethoxy-4-hydroxybenzyl amide | 10 | 1.8 | 1.8 |
| 49 | Phenylpiperazino amide | 18 | 10 | 2.7 |
| 52 | 3,4-dichlorophenylpiperazino amide | 7 | 10 | 1.6 |
Antifungal Activities
Analogues of this compound, particularly nicotinamide derivatives, have emerged as a promising class of antifungal agents. mdpi.comnih.govresearchgate.net These compounds have been investigated for their activity against a range of fungal pathogens, including those of clinical and agricultural importance.
A series of novel nicotinamide derivatives were designed and synthesized, with several compounds exhibiting significant antifungal activity. researchgate.net One compound, 16g (2-amino-N-(3-isopropylphenyl)nicotinamide), was identified as being particularly potent against Candida albicans, including fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. mdpi.comresearchgate.net This compound was found to exert its antifungal effect by disrupting the fungal cell wall. mdpi.com Time-kill curve analysis demonstrated that at higher concentrations, this compound was fungicidal against C. albicans. researchgate.net
The structure-activity relationship (SAR) studies of these nicotinamide derivatives revealed that the position of the amino and isopropyl groups on the phenyl ring was crucial for their antifungal potency. mdpi.com The replacement of the isopropyl group with a trifluoromethyl group resulted in a decrease in activity, indicating that specific substitutions are key to optimizing the antifungal effects of this scaffold. researchgate.net
In another study, nicotinamide derivatives were investigated as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. acs.org Several of these compounds displayed moderate to potent activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org Molecular docking studies suggested that these compounds bind to the SDH enzyme, explaining their mechanism of action. acs.org
Furthermore, research on trifluoromethyl-substituted chalcones has demonstrated the broad antifungal potential of the trifluoromethyl group in different molecular contexts. acs.orgmdpi.com While not direct analogues, these findings support the utility of the trifluoromethyl moiety in the design of novel antifungal agents.
Antibacterial Activities
The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds containing the trifluoromethyl group. Research has demonstrated that modifying scaffolds with trifluoromethyl groups can yield potent antibacterial agents.
For instance, a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives were synthesized and evaluated for their effectiveness against antibiotic-resistant Gram-positive bacteria. nih.gov Several of these compounds showed significant growth-inhibiting properties. The substitution pattern on the phenyl ring was found to be critical for activity. Derivatives with chloro and bromo substitutions showed improved activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against several strains. nih.gov Notably, the compound with both bromo and trifluoromethyl substitutions emerged as the most potent in the series, inhibiting some Staphylococcus aureus strains with an MIC of 0.78 μg/mL. nih.gov
In another study, novel chalcones bearing trifluoromethyl and trifluoromethoxy groups were synthesized and evaluated for their antimicrobial properties. nih.gov The results indicated that compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. nih.gov Specifically, a trifluoromethyl-substituted chalcone (B49325) analogue demonstrated significant activity against Gram-negative bacteria like Escherichia coli and Proteus vulgaris. nih.gov
Furthermore, investigations into triphenylphosphonium derivatives of betulin (B1666924) revealed that certain conjugates could effectively inhibit the growth of Gram-positive bacteria, including S. aureus and S. epidermidis, at a concentration of 200 µM. mdpi.com
Table 1: Antibacterial Activity of Selected Trifluoromethyl-Containing Analogues
| Compound Class | Specific Analogue | Target Bacteria | Activity (MIC) | Source |
|---|---|---|---|---|
| N-phenyl Substituted Pyrazole | Bromo and trifluoromethyl substituted | S. aureus | 0.78 μg/mL | nih.gov |
| N-phenyl Substituted Pyrazole | Chloro substituted | Gram-positive strains | 3.12 μg/mL | nih.gov |
| N-phenyl Substituted Pyrazole | Bromo substituted | Gram-positive strains | 3.12 μg/mL | nih.gov |
| N-phenyl Substituted Pyrazole | Trifluoromethyl substituted | MRSA | 3.12 μg/mL | nih.gov |
| Betulin Derivative | 3,28-bisTPP⊕ BN conjugates | S. aureus, S. epidermidis | Inhibition at 200 µM | mdpi.com |
Anti-inflammatory and Anticancer Research
The structural motif of trifluoromethyl-substituted nicotinates is being actively explored for its therapeutic potential, particularly in the development of new anti-inflammatory and anticancer drugs.
Anti-inflammatory Activity
Several studies have focused on synthesizing nicotinate analogues as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs. Two novel series of nicotinic acid derivatives were synthesized and showed highly potent COX-2 inhibitory activity. nih.gov Certain compounds, such as 4c and 4f , demonstrated activity equipotent to the reference drug celecoxib (B62257) and were identified as promising anti-inflammatory agents. nih.gov Another study on nicotinic acid derivatives found that compounds 4d, 4f, 4g, 4h, and 5b exhibited superior anti-inflammatory activity by inhibiting nitrite (B80452) production in macrophages. nih.gov
Similarly, research into methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives, which are structurally related, confirmed that chemical modifications significantly influence anti-inflammatory effects. nih.gov Compound 9c in this series showed anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov The anti-inflammatory potential of the trifluoromethyl group is not limited to nicotinate structures; trifluoromethyl thioxanthene (B1196266) derivatives have also shown promising selective COX-2 inhibition, suggesting potential benefits with reduced gastrointestinal side effects. nih.gov
Table 2: Anti-inflammatory Activity of Nicotinate Analogues
| Compound Series | Noteworthy Analogues | Target/Assay | Observed Potency | Source |
|---|---|---|---|---|
| Nicotinic Acid Derivatives | 3b, 3e, 4c, 4f | COX-2 Inhibition | Equipotent to Celecoxib (a reference drug) | nih.gov |
| Nicotinic Acid Derivatives | 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition (RAW 264.7 cells) | Superior to Ibuprofen | nih.gov |
| Pyridazinone Derivatives | 9c | Carrageenan-induced paw edema | Comparable to Indomethacin | nih.gov |
Anticancer Research
The inclusion of a trifluoromethyl group in heterocyclic structures is a recognized strategy in the design of anticancer agents. nih.gov A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines. nih.gov The 7-chloro-3-phenyl derivative (3b ) proved to be the most active among the newly synthesized compounds. nih.gov
In another line of research, α-trifluoromethyl chalcones were assessed for their antiproliferative activities against androgen-independent prostate cancer cell lines (DU145 and PC-3). mdpi.com All tested α-CF3 chalcones showed potent activity, with the 3,4-difluorochalcone analogue (5 ) strongly inhibiting the growth of both tumor cell lines with IC₅₀ values below 0.2 μM. mdpi.com This compound also demonstrated superior antitumor activity in in-vivo models. mdpi.com Furthermore, studies on isoxazole-based molecules have explored the impact of the trifluoromethyl group on anticancer activity, with some analogues showing promising results against breast adenocarcinoma cell lines. nih.gov
Table 3: Anticancer Activity of Selected Trifluoromethyl-Containing Analogues
| Compound Class | Specific Analogue | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| α-Trifluoromethyl Chalcone | 4-NO₂ chalcone (2) | DU145 (Prostate) | <0.2 μM | mdpi.com |
| α-Trifluoromethyl Chalcone | 3,4-difluorochalcone (5) | PC-3 (Prostate) | <0.2 μM | mdpi.com |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 75.5 µM | nih.gov |
| Thiazolo[4,5-d]pyrimidine | Compound 3c | HaCaT (Normal Keratinocytes) | 33.5 µM | nih.gov |
Agrochemical Applications
Derivatives of nicotinic acid, particularly those containing trifluoromethyl groups, are of significant interest in agriculture for crop protection. acs.orgnih.gov
To discover novel herbicides based on natural products, a series of N-(arylmethoxy)-2-chloronicotinamides were derived from nicotinic acid. sci-hub.boxusda.gov Several of these compounds exhibited excellent herbicidal activity against weeds like bentgrass (Agrostis stolonifera) at a concentration of 100 μM. usda.govresearchgate.net Compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) was particularly potent against duckweed (Lemna paucicostata), with an IC₅₀ value of 7.8 μM, which is significantly more effective than the commercial herbicide clomazone (B1669216) (IC₅₀ of 125 μM). sci-hub.boxresearchgate.net
Further research on quinazolinone–phenoxypropionate hybrids also showed promising herbicidal activity. One compound, QPEP-I-4 , displayed over 80% inhibition against several grassy weeds at a dosage of 150 g/ha, while also showing higher safety for crops like cotton and soybean compared to the commercial herbicide quizalofop-p-ethyl. mdpi.com
Table 4: Herbicidal Activity of Nicotinic Acid Analogues
| Compound Class | Specific Analogue | Target Weed | Activity | Source |
|---|---|---|---|---|
| N-(arylmethoxy)-2-chloronicotinamide | Compound 5f | Duckweed (Lemna paucicostata) | IC₅₀ = 7.8 μM | sci-hub.boxresearchgate.net |
| Quinazolinone-phenoxypropionate | QPEP-I-4 | Barnyard grass (E. crusgalli) | >80% inhibition at 150 g/ha | mdpi.com |
| Quinazolinone-phenoxypropionate | QPEP-I-4 | Goosegrass (E. indica) | >80% inhibition at 150 g/ha | mdpi.com |
Nicotinic acid derivatives form the basis for the highly successful class of neonicotinoid insecticides, which act on the nicotinic acetylcholine receptor of insects. jocpr.combibliotekanauki.plnih.gov Research has continued to explore new analogues for improved efficacy. A study involving the derivatization of methyl nicotinate, including with 3-trifluoromethylphenyl urea, yielded compounds with promising activity against pests such as the green peach aphid, American bollworm, and maize weevil. jocpr.comresearchgate.net
The trifluoromethylpyridine (TFMP) fragment is a key component in many modern insecticides. acs.org For example, Triflumezopyrim is a novel mesoionic insecticide containing this scaffold that is used to control planthoppers in rice. youtube.com Another insecticide, Triflumuron, is an insect growth regulator containing a trifluoromethoxy group that inhibits chitin (B13524) synthesis. nih.gov Pyrethroids, a major class of synthetic insecticides, also feature trifluoromethyl groups, as seen in the structure of cyhalothrin. wikipedia.org
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of this compound analogues. These studies reveal how specific chemical modifications influence a compound's activity. mdpi.commdpi.com The trifluoromethyl (CF₃) group itself is a key substituent, often enhancing potency due to its high lipophilicity and electronic effects. researchgate.netnih.gov
For Antibacterial Activity: In the N-(trifluoromethyl)phenyl substituted pyrazole series, the nature and position of halogen substituents were critical. A combination of bromo and trifluoromethyl groups produced the most potent antibacterial compound. nih.gov In a separate study on chalcones, analogues with a trifluoromethoxy group were found to be more effective antimicrobials than those with a trifluoromethyl group. nih.gov
For Anticancer Activity: Research on trifluoromethylated metallocenes showed that both the central metal moiety and the presence of two CF₃ groups were essential for high cytotoxicity and the generation of reactive oxygen species (ROS). nih.gov Replacing even one CF₃ group with a methyl group led to a sharp decrease in activity. nih.gov For isoxazole-based anticancer agents, the position of substituents was key; placing a 2-thienyl group at the 5th position of the isoxazole (B147169) core resulted in better activity than placing it at the 3rd position. nih.gov
For Anti-inflammatory Activity: In a series of pyridazinone derivatives, the anti-inflammatory effect was significantly dependent on the substituent at the 6th position of the pyridazinone ring system. nih.gov
For Agrochemical Activity: The herbicidal activity of quinazolinone–phenoxypropionate hybrids was strongly influenced by the type and position of substituents on the quinazolin-4(3H)-one moiety. mdpi.com Similarly, SAR analysis of N-(arylmethoxy)-2-chloronicotinamides has been noted as a valuable tool for the future development of new herbicides. sci-hub.boxusda.gov
These SAR findings underscore the importance of precise structural modifications in tailoring the biological and pharmacological profiles of trifluoromethylnicotinate analogues for specific applications in medicine and agriculture.
Comparative Analysis with Structurally Similar Bioactive Compounds
The pharmacological potential of this compound and its analogues can be contextualized by comparing them with other bioactive compounds that share key structural features, such as the trifluoromethyl group and a heterocyclic ring system. This analysis provides insights into the potential bioactivities of this specific class of compounds, even when direct research is limited. The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.gov This is attributed to the unique electronic properties and high lipophilicity of the -CF3 group, which can improve metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov
A variety of structurally similar compounds containing a trifluoromethyl group attached to a heterocyclic scaffold have demonstrated a broad spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and insecticidal effects, highlighting the diverse potential of this chemical motif.
Anticancer Activity
Numerous studies have reported the significant anticancer properties of compounds structurally related to this compound. For instance, novel trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety have been synthesized and evaluated for their anticancer properties against various human cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer). nih.gov Although their activity was found to be lower than the standard drug doxorubicin (B1662922), these findings underscore the potential of the trifluoromethyl-pyrimidine scaffold in cancer research. nih.gov
Similarly, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown promising antiproliferative activity. nih.gov One of the most active compounds from this series, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant cytotoxic effects against several cancer cell lines. nih.gov Furthermore, novel aryl-urea derivatives incorporating a trifluoromethyl group have exhibited potent anticancer activity, with some compounds showing IC50 values better than doxorubicin against pancreatic cancer cell lines (PACA2). nih.gov
The table below summarizes the anticancer activity of some trifluoromethyl-containing heterocyclic compounds.
| Compound Class | Cell Lines Tested | Notable Findings | Reference |
| Trifluoromethyl pyrimidine derivatives | PC3, K562, Hela, A549 | Showed certain anticancer activities, though lower than doxorubicin. | nih.gov |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | A375, C32, DU145, MCF-7/WT | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione was the most active. | nih.gov |
| Aryl-urea derivatives with trifluoromethyl group | PACA2, HCT116, HePG2, HOS | Some compounds showed IC50 values superior to doxorubicin against PACA2. | nih.gov |
| Trifluoromethyl thioxanthone analogues | HeLa | Compound 1 revealed potent anticancer activity with an IC50 of 87.8 nM. | mdpi.comnih.gov |
Antimicrobial and Insecticidal Activity
The trifluoromethyl group is also a key feature in compounds with potent antimicrobial and insecticidal activities. For example, trifluoromethyl pyrimidine derivatives have been investigated for their antifungal and insecticidal properties. nih.gov Some of these compounds displayed good in vitro antifungal activity against phytopathogenic fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov Their insecticidal activity against Spodoptera frugiperda was also noted, although it was lower than that of the commercial insecticide chlorantraniliprole. nih.gov
In the realm of antimicrobial agents, trifluoromethyl pyrrole (B145914) derivatives have been synthesized and have shown significant activity, highlighting the importance of the -CF3 group in enhancing antimicrobial potency. nih.gov The electronegativity and steric effects of the trifluoromethyl group are believed to play a crucial role in modulating the interactions between the molecule and its biological targets, thereby augmenting its antimicrobial activity. nih.gov
The following table presents the antimicrobial and insecticidal activity of selected trifluoromethyl-containing compounds.
| Compound Class | Activity Type | Organisms Tested | Notable Findings | Reference |
| Trifluoromethyl pyrimidine derivatives | Antifungal | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea | Exhibited good in vitro activity. | nih.gov |
| Trifluoromethyl pyrimidine derivatives | Insecticidal | Spodoptera frugiperda | Showed moderate activity. | nih.gov |
| Trifluoromethyl pyrrole derivatives | Antimicrobial | Various pathogens | The trifluoromethyl group enhanced antimicrobial potency. | nih.gov |
| Aryl-urea derivatives with trifluoromethyl group | Antibacterial | B. mycoides, E. coli | Compound 8 was the most active with a MIC value of 4.88 µg/mL. | nih.gov |
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory and antioxidant potential of trifluoromethyl-containing compounds has also been an area of active research. For instance, synthesized trifluoromethyl thioxanthone analogues have demonstrated promising antioxidant properties and inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery. mdpi.comnih.gov Several of these compounds exhibited good COX-2 inhibition, with IC50 values in the nanomolar range, suggesting potential anti-inflammatory benefits. mdpi.comnih.gov
Theoretical studies on 2-(trifluoromethyl)phenothiazine (B42385) derivatives have also suggested their potential as antioxidants. mdpi.com These computational studies help in understanding the structure-activity relationships and predicting the antioxidant capacity of such molecules.
The table below details the anti-inflammatory and antioxidant activities of some relevant compounds.
| Compound Class | Activity Type | Assay/Target | Notable Findings | Reference |
| Trifluoromethyl thioxanthone analogues | Antioxidant | DPPH radical scavenging | Compound 3 showed the highest activity. | mdpi.comnih.gov |
| Trifluoromethyl thioxanthone analogues | Anti-inflammatory | COX-1 and COX-2 inhibition | Compounds 1, 3, and 4 displayed promising COX-2 inhibition with IC50 values from 6.5 to 27.4 nM. | mdpi.comnih.gov |
| 2-(Trifluoromethyl)phenothiazine derivatives | Antioxidant | Theoretical DFT and QTAIM computations | Theoretical calculations suggest antioxidant properties. | mdpi.com |
Emerging Research Avenues and Future Directions
Development of Novel Therapeutics and Agrochemicals
The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make trifluoromethylated compounds, including derivatives of Methyl 2-(trifluoromethyl)nicotinate, highly sought after in the development of new drugs and agricultural products.
Novel Therapeutics
Research into the therapeutic potential of 2-(trifluoromethyl)nicotinic acid derivatives is an active area of investigation. While specific studies on this compound are limited, research on analogous compounds provides strong evidence for its potential in drug discovery. For instance, a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been synthesized and evaluated as dual inhibitors of HIV-1 reverse transcriptase, showing activity against viral replication. mdpi.com These findings suggest that the 2-(trifluoromethyl)nicotinate scaffold could be a promising starting point for the development of new antiviral agents.
Furthermore, derivatives of nicotinic acid have been explored for a wide range of therapeutic applications, including the treatment of inflammatory diseases and cancer. nih.govnih.gov The pyridine (B92270) nucleus is a key pharmacophore in many approved drugs, and its combination with a trifluoromethyl group can lead to compounds with improved efficacy and safety profiles. nih.govmdpi.com For example, Alpelisib, an approved cancer drug, contains a trifluoromethyl substituted pyridine moiety. mdpi.com The structural similarities suggest that this compound could serve as a valuable intermediate for the synthesis of novel kinase inhibitors or other targeted cancer therapies.
Novel Agrochemicals
In the agrochemical sector, trifluoromethyl-containing compounds have a well-established track record. A significant percentage of modern pesticides contain fluorine, with the trifluoromethyl group being particularly prevalent. researchgate.net Derivatives of 2-(trifluoromethyl)nicotinic acid are known intermediates in the synthesis of fungicides. chemicalbook.com The development of new and more effective agrochemicals is a continuous process, driven by the need to manage resistance and improve crop yields. The unique properties of the trifluoromethyl group can contribute to the development of herbicides and pesticides with enhanced potency and selectivity.
Exploration of Advanced Catalytic Systems for Synthesis
The efficient synthesis of this compound and its derivatives is crucial for enabling their use in research and development. Traditional methods for introducing a trifluoromethyl group can be harsh and require specialized reagents. Consequently, there is a significant research effort focused on developing more efficient and milder catalytic systems.
Novel routes for the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives often involve the construction of the pyridine ring from simpler fluorinated precursors. nih.gov For instance, one reported synthesis involves the hydrolysis of ethyl 2-(trifluoromethyl)nicotinate to the corresponding carboxylic acid, a reaction that could be adapted for the synthesis of the methyl ester. chemicalbook.com
The development of advanced catalytic methods for fluorination and trifluoromethylation is a key area of research. organic-chemistry.org This includes the use of transition metal catalysts, such as copper, to facilitate the introduction of the -CF3 group under milder conditions. nih.gov Photoredox catalysis has also emerged as a powerful tool for the decarboxylative fluorination of carboxylic acids, offering a potentially more sustainable and efficient route to fluorinated compounds. nih.gov The application of these advanced catalytic systems to the synthesis of this compound could significantly improve its accessibility and facilitate its broader investigation.
Application of Advanced Computational Modeling in Drug Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov These methods can be broadly categorized as structure-based and ligand-based approaches.
For a molecule like this compound, computational methods can be employed in several ways:
Virtual Screening: Large libraries of compounds derived from the this compound scaffold can be virtually screened against a specific biological target to identify potential hits.
Structure-Activity Relationship (SAR) Studies: Computational models can help to understand the relationship between the chemical structure of a series of derivatives and their biological activity. This information can then be used to design more potent and selective compounds.
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates can be predicted using computational models, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.
Q & A
Q. What are the common synthetic pathways for preparing methyl esters of trifluoromethyl-substituted nicotinic acids, such as Methyl 2-(trifluoromethyl)nicotinate?
The synthesis typically involves esterification of the corresponding nicotinic acid derivative. For example, methyl esters can be synthesized via acid-catalyzed esterification using methanol and a catalyst like sulfuric acid or via coupling reactions with methyl halides. In related compounds (e.g., Methyl 4-(trifluoromethyl)nicotinate), intermediates such as 3-cyano-4-(trifluoromethyl)pyridine are hydrolyzed to the acid and then esterified . Key steps include purification via column chromatography and characterization using LCMS (e.g., m/z 757 [M+H]+ in analogous syntheses) and HPLC (retention time ~1.23 minutes under specific conditions) .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- 1H/13C NMR : To identify substituent positions and ester groups. For example, trifluoromethyl groups exhibit characteristic 19F NMR shifts (~-60 to -70 ppm).
- LCMS : Confirms molecular weight (e.g., m/z 205 [M+H]+ for Methyl 2-(trifluoromethyl)isonicotinate) .
- IR Spectroscopy : Ester carbonyl stretches (~1700–1750 cm⁻¹) and trifluoromethyl C-F vibrations (~1100–1200 cm⁻¹) .
- HPLC : Validates purity (>95% by area under specific gradients) .
Q. What safety precautions are recommended when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and vapor respirators if ventilation is inadequate .
- Engineering Controls : Use fume hoods for synthesis and purification to avoid inhalation of toxic decomposition products (e.g., HF gas under high heat) .
- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation if ingested .
Advanced Research Questions
Q. How can regioselectivity be optimized during the introduction of the trifluoromethyl group into the nicotinate scaffold?
Regioselectivity is influenced by:
- Directing Groups : Use of meta-directing groups (e.g., ester or nitro groups) to guide trifluoromethylation to the desired position .
- Catalytic Systems : Transition-metal catalysts (e.g., Cu(I)) or photoredox catalysis for radical trifluoromethylation .
- Temperature Control : Lower temperatures (~0–25°C) reduce side reactions in electrophilic substitution .
Data from analogous compounds show yields up to 95% under optimized conditions .
Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?
- Lipophilicity : The -CF3 group increases logP, enhancing membrane permeability (critical for drug candidates) .
- Metabolic Stability : The group resists oxidative metabolism, prolonging half-life .
- Electron-Withdrawing Effects : Modulates acidity of adjacent protons (e.g., pKa shifts in pyridine rings), affecting reactivity in further functionalization .
Q. What analytical challenges arise in quantifying synthetic byproducts, and how are they resolved?
- Co-Eluting Impurities : Use orthogonal methods (e.g., UPLC-MS vs. HPLC-UV) and gradient optimization .
- Fluorinated Byproducts : 19F NMR detects trace fluorinated impurities undetected by LCMS .
- Quantitative NMR (qNMR) : Absolute quantification using internal standards (e.g., 1,3,5-trimethoxybenzene) for low-abundance byproducts .
Q. Methodological Notes
- Synthesis Optimization : Pilot reactions with small scales (1–5g) reduce waste and enable rapid iteration .
- Data Interpretation : Compare spectral data with structurally related compounds (e.g., Ethyl 2-bromo-4-(trifluoromethyl)nicotinate in ) to validate assignments.
- Safety Protocols : Align with OSHA guidelines for fluorinated compounds, including HF spill kits and emergency showers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
